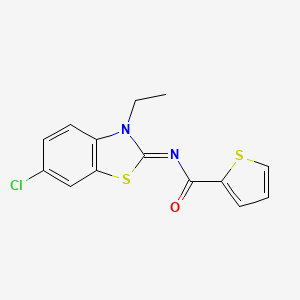

![molecular formula C13H11N3O2 B2624076 N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine CAS No. 10173-60-1](/img/structure/B2624076.png)

N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine, commonly known as NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBD is a fluorescent molecule that has been used as a probe for studying different biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics.

Applications De Recherche Scientifique

NBD has a wide range of applications in scientific research. One of the most significant applications of NBD is as a fluorescent probe for studying protein-protein interactions. By labeling proteins with NBD, researchers can track the movement and interaction of proteins in real-time. NBD has also been used to study enzyme activity, as it can bind to the active site of enzymes and provide information about their activity levels.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also interact with various biological targets.

Mode of Action

It’s known that nitrophenyl derivatives can undergo redox reactions . In this process, the nitro group of the compound may be reduced, leading to changes in the target molecules.

Biochemical Pathways

It’s known that nitrophenyl derivatives can influence various biological activities , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good pharmacokinetic profiles , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have favorable ADME properties.

Result of Action

Similar compounds have shown good antioxidant activity , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of using NBD in lab experiments is its high sensitivity and specificity. NBD can detect even small changes in protein-protein interactions and enzyme activity, making it a valuable tool for studying biological processes. However, one of the limitations of NBD is that it can only be used in vitro and cannot be used in vivo due to its fluorescent properties.

Orientations Futures

There are several future directions for the use of NBD in scientific research. One potential application is in the study of membrane dynamics, as NBD can be used to label lipids and provide information about their movement and interaction within the membrane. Additionally, NBD can be used to study the conformational changes of proteins, providing valuable information about protein structure and function. Another potential future direction is the development of new fluorescent probes based on the structure of NBD, with improved sensitivity and specificity for studying biological processes.

Conclusion:

In conclusion, N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine is a valuable tool for studying various biological processes. Its fluorescent properties make it a sensitive and specific probe for studying protein-protein interactions and enzyme activity. While it has some limitations, NBD has significant potential for future applications in scientific research.

Méthodes De Synthèse

The synthesis of NBD involves the reaction between 2-nitrobenzaldehyde and 1,2-phenylenediamine in the presence of a catalyst. The reaction results in the formation of N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine as a yellow crystalline solid with a high yield. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Propriétés

IUPAC Name |

2-[(2-nitrophenyl)methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16(17)18/h1-9H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQBWYVTOURRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2623995.png)

![diethyl 2-[(1H-indazol-3-ylamino)methylene]malonate](/img/structure/B2623996.png)

![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2624001.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2624004.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)

![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)

![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)